molecular formula C9H18N2O2 B1393032 (R)-2-Aminomethyl-1-boc-azetidine CAS No. 887626-82-6

(R)-2-Aminomethyl-1-boc-azetidine

Cat. No. B1393032
CAS RN: 887626-82-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-SSDOTTSWSA-N
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Description

(R)-2-Aminomethyl-1-boc-azetidine is an important and versatile molecule in the field of synthetic chemistry. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is used for a variety of purposes, including as a synthetic intermediate for drug discovery, as a starting material for the synthesis of other molecules, and as a catalyst for organic reactions. This molecule has been studied extensively, and its synthesis, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been thoroughly documented.

Scientific Research Applications

1. Ion Transport and Protein Synthesis Studies

Azetidine analogs have been instrumental in understanding the relationship between protein synthesis and ion transport. Azetidine 2-carboxylic acid (AZ), closely related to (R)-2-Aminomethyl-1-boc-azetidine, was shown to not inhibit protein assembly directly but renders the formed proteins ineffective as enzymes. This property was exploited to study the effects on ion transport mechanisms, particularly noting its potent inhibition on the release of ions to the xylem of excised roots and intact plants, providing valuable insights into the cellular mechanisms of ion transport and protein synthesis (Pitman et al., 1977).

2. Amino Acid Transporter Studies

Research involving azetidine compounds like this compound has contributed to understanding the transport of amino acids in organisms. Studies on Saccharomyces cerevisiae showed that azetidine-2-carboxylate (AzC) is imported into the cells by four amino acid permeases, affecting the regulation of amino acid uptake and the localization of amino acid permeases in yeast, highlighting the compound's utility in studying cellular transport mechanisms (Andréasson et al., 2004).

3. Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from d-glucose, akin to this compound, have been used in glycosidase inhibition studies. These compounds have shown potential as potent amyloglucosidase inhibitors, indicating their application in studying and potentially treating diseases related to glycosidase enzymes (Lawande et al., 2017).

4. Radiosensitization and Hyperthermia Studies

Azetidine analogs have been used in cancer treatment studies, specifically for their radiosensitization properties. These compounds can sensitize cells to both hyperthermia and ionizing radiation, making them valuable in studying and developing treatments involving radiosensitization and hyperthermia (Rijn et al., 1999).

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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